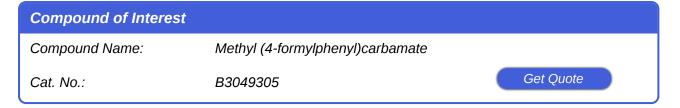


# Spectroscopic Characterization of Methyl (4-formylphenyl)carbamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **methyl** (4-formylphenyl)carbamate. Due to the limited availability of published experimental data for this specific compound, the following sections present a combination of predicted spectroscopic values based on analogous compounds and established experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of **methyl** (4-formylphenyl)carbamate in a research and development setting.

### **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **methyl (4-formylphenyl)carbamate**. These predictions are derived from the analysis of structurally similar compounds.

#### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.9	Singlet	1H	Aldehyde proton (- CHO)
~7.9	Doublet	2H	Aromatic protons (ortho to -CHO)
~7.6	Doublet	2H	Aromatic protons (ortho to -NHCOO)
~7.2	Singlet (broad)	1H	Amine proton (-NH)
~3.8	Singlet	3H	Methyl protons (- OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~191	Aldehyde carbonyl carbon (-CHO)
~154	Carbamate carbonyl carbon (-O-(C=O)-NH-)
~145	Aromatic carbon (ipso, attached to -NHCOO)
~135	Aromatic carbon (ipso, attached to -CHO)
~131	Aromatic carbons (ortho to -CHO)
~118	Aromatic carbons (ortho to -NHCOO)
~53	Methyl carbon (-OCH₃)

Solvent: CDCl3

# **Table 3: Predicted IR Spectroscopic Data**



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~3050	Weak	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1720	Strong, Sharp	Carbamate C=O Stretch
~1690	Strong, Sharp	Aldehyde C=O Stretch
~1600, ~1520	Medium	Aromatic C=C Bending
~1220	Strong	C-O Stretch (ester)
~840	Strong	para-disubstituted benzene C- H bend

Sample Preparation: KBr pellet or thin film

**Table 4: Predicted Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Assignment
179	High	[M] <sup>+</sup> (Molecular Ion)
150	Moderate	[M - CHO]+
121	High	[M - NHCOOCH₃]+
93	Moderate	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
59	Moderate	[COOCH <sub>3</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

# **Experimental Protocols**

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Weigh approximately 5-10 mg of methyl (4-formylphenyl)carbamate into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Cap the NMR tube and gently agitate until the sample is fully dissolved.
- ¹H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  - Phase the spectrum and reference the TMS peak to 0 ppm.
  - Integrate the signals to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample prepared for <sup>1</sup>H NMR.
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.



- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A sufficient number of scans should be accumulated to achieve an adequate signal-tonoise ratio.
- Process the FID with an appropriate window function and Fourier transform.
- Reference the spectrum to the solvent peak of CDCl₃ (77.16 ppm).

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (~1-2 mg) of methyl (4-formylphenyl)carbamate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powder into a pellet press.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum should be displayed in terms of transmittance or absorbance.

#### Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.

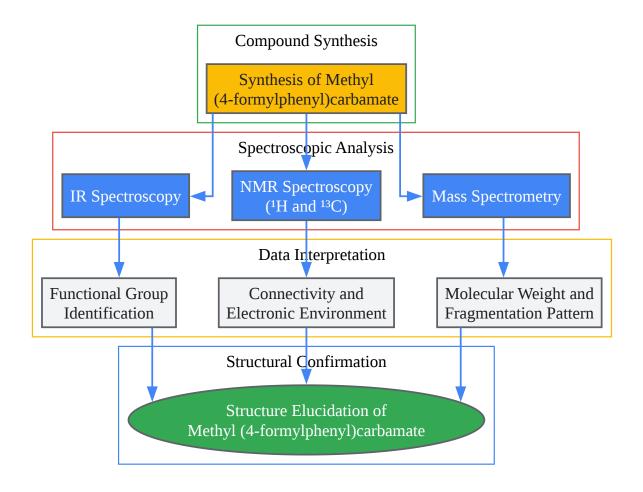


- For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis:
  - The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The ions are separated based on their mass-to-charge ratio (m/z).
- Detection:
  - The separated ions are detected, and their abundance is recorded.
  - The resulting mass spectrum is a plot of relative intensity versus m/z.

## **Data Interpretation Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **methyl** (4-formylphenyl)carbamate.





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Caption: Workflow for Spectroscopic Analysis.

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